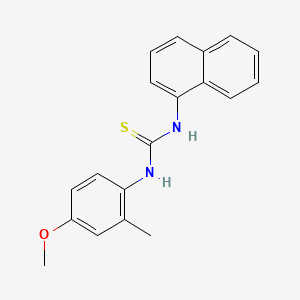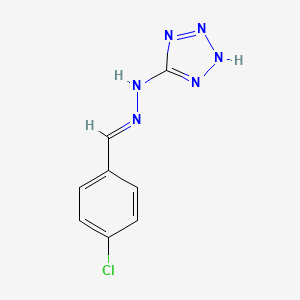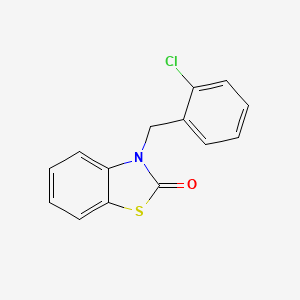
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide (CNPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPA is a small molecule that belongs to the class of acrylamides. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. It has been reported to inhibit the activation of these pathways, which leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to modulate various biochemical and physiological processes in cells. It has been reported to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Furthermore, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells, which contributes to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the synthesis of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide can be challenging, and its solubility in aqueous solutions is limited, which can pose challenges for its use in in vitro and in vivo experiments.
Orientations Futures
Several future directions can be pursued to further explore the potential of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide as a therapeutic agent. These include:
1. Development of novel synthetic methods for N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide that are more efficient and cost-effective.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide in animal models to determine its optimal dosing and administration routes.
3. Evaluation of the safety and efficacy of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide in clinical trials for various diseases, including cancer, inflammation, and neurological disorders.
4. Exploration of the potential synergistic effects of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide with other anticancer agents or therapies.
5. Investigation of the molecular targets of N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide to further understand its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
In conclusion, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide is a promising small molecule with potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits, make it a promising candidate for further research and development.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide can be synthesized using various methods, including the reaction of 2-chloro-5-nitroaniline with 4-chloroacetophenone in the presence of a base, such as potassium carbonate. The reaction yields N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide as a yellow crystalline solid with a melting point of 168-170°C.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anticancer properties, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has also been studied for its anti-inflammatory and neuroprotective effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. Furthermore, N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)acrylamide has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting its potential as a therapeutic agent for these disorders.
Propriétés
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-14-9-12(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJLARPPTSOLDA-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)


![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)



![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)

